![molecular formula C15H22OSSi B14879978 [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879978.png)
[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound with the molecular formula C15H22OSSi and a molecular weight of 278.4842 . This compound is characterized by the presence of a trimethylsilyl group attached to a propargylic ether, which is further substituted with a 4-methylsulfanyl-phenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the field of organosilicon chemistry.
Méthodes De Préparation
The synthesis of [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-methylsulfanyl-phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sensitive silyl ether linkage. The product is then purified by column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this transformation include fluoride sources like tetrabutylammonium fluoride (TBAF).
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds
Biology: The compound can be used in the development of silicon-based drugs and bioactive molecules. Silicon-containing compounds often exhibit improved pharmacokinetic properties compared to their carbon analogs.
Medicine: Research is ongoing to explore the potential of silicon-containing compounds in drug delivery systems and as therapeutic agents.
Mécanisme D'action
The mechanism of action of [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane is primarily related to its ability to undergo various chemical transformations. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the introduction of other functional groups. This reactivity is exploited in synthetic chemistry to create complex molecules with high precision. Additionally, the presence of the methylsulfanyl group can influence the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar compounds to [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane include:
(4-Ethynylphenyl)(methyl)sulfane: This compound shares the methylsulfanyl-phenyl moiety but lacks the trimethylsilyl group, making it less versatile in synthetic applications.
Trimethylsilylacetylene: While this compound contains the trimethylsilyl group, it does not have the phenyl or methylsulfanyl substituents, limiting its use in specific synthetic pathways.
The unique combination of the trimethylsilyl group and the methylsulfanyl-phenyl moiety in this compound makes it a valuable intermediate in organic synthesis, offering a balance of reactivity and stability that is not found in its analogs.
Propriétés
Formule moléculaire |
C15H22OSSi |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
trimethyl-[2-methyl-4-(4-methylsulfanylphenyl)but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C15H22OSSi/c1-15(2,16-18(4,5)6)12-11-13-7-9-14(17-3)10-8-13/h7-10H,1-6H3 |
Clé InChI |
YCGSZVPVDDMCJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC=C(C=C1)SC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


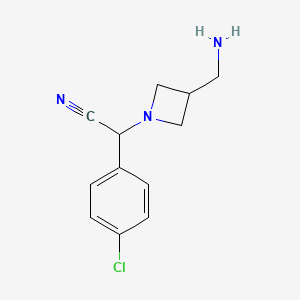
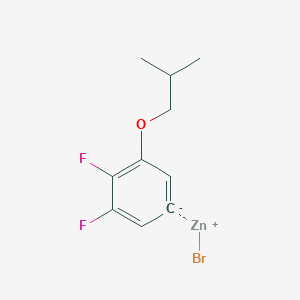
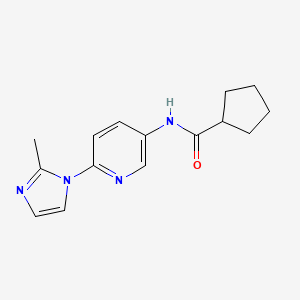


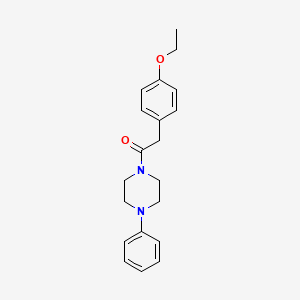
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14879919.png)
![2-[4-(4-cyanophenyl)phenoxy]ethyl prop-2-enoate](/img/structure/B14879920.png)

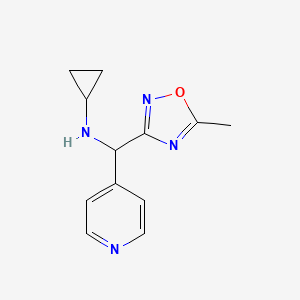
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B14879950.png)
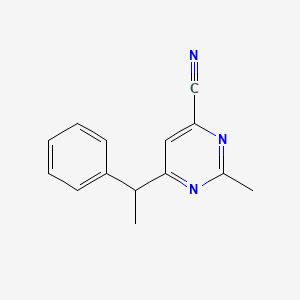
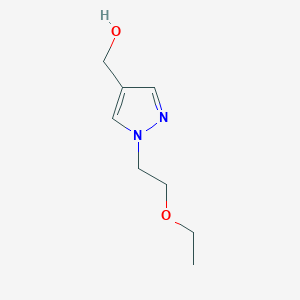
![2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol](/img/structure/B14879976.png)
